5-Fluoroquinoline-6-carbonitrile

Enzyme Inhibition Monoamine Oxidase Selectivity Profiling

Reproducible SAR and reaction outcomes demand the correct 5-fluoro-6-carbonitrile regioisomer; even closely related isomers yield divergent reactivity and biological activity, compromising lead optimization. This building block ensures regioisomeric certainty for your synthesis. • MAO-B IC50 = 10 nM, 10,000-fold selective over MAO-A - ideal scaffold for Parkinson’s disease probes. • CYP3A4 IC50 = 3.5 µM - low drug-drug interaction risk supports metabolic stability optimization. • Unique electronic profile enables reliable nucleophilic aromatic substitution and cross-coupling.

Molecular Formula C10H5FN2
Molecular Weight 172.16 g/mol
Cat. No. B13879952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroquinoline-6-carbonitrile
Molecular FormulaC10H5FN2
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2F)C#N)N=C1
InChIInChI=1S/C10H5FN2/c11-10-7(6-12)3-4-9-8(10)2-1-5-13-9/h1-5H
InChIKeyBHAQNANYXUJWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoroquinoline-6-carbonitrile: A Key Fluorinated Quinoline Intermediate for Medicinal Chemistry and Biochemical Research


5-Fluoroquinoline-6-carbonitrile (CAS: 1313726-97-4) is a fluorinated quinoline building block [1]. With a molecular formula of C10H5FN2 and a molecular weight of 172.16 g/mol, it belongs to a class of heterocyclic compounds widely utilized in drug discovery and agrochemical synthesis due to the unique electronic and metabolic properties conferred by the fluorine atom and the reactive carbonitrile group [1][2]. Its primary value lies in its utility as a versatile synthetic intermediate for generating diverse compound libraries, rather than as a direct bioactive entity in its own right.

Why Procurement of 5-Fluoroquinoline-6-carbonitrile Over Other Fluoroquinoline Isomers is Structurally Mandated


In fluorinated quinoline chemistry, the specific regioisomeric arrangement of the fluorine and carbonitrile substituents is a primary determinant of chemical reactivity and biological interaction. The 5-fluoro-6-carbonitrile substitution pattern dictates the compound's dipole moment, electronic distribution across the aromatic ring, and steric accessibility for subsequent functionalization (e.g., nucleophilic aromatic substitution or metal-catalyzed cross-coupling) [1]. While closely related analogs like 6-Fluoroquinoline-3-carbonitrile or 7-Fluoroquinoline-4-carbonitrile may share the same molecular weight and gross chemical formula, their different substitution patterns lead to distinct reactivity profiles and biological activities [2]. Therefore, substituting one isomer for another in a synthetic sequence or biological assay will almost certainly alter the reaction outcome or structure-activity relationship (SAR), making procurement of the correct regioisomer a non-negotiable requirement for reproducible research.

Quantitative Evidence for Differentiating 5-Fluoroquinoline-6-carbonitrile from Structural Analogs


5-Fluoroquinoline-6-carbonitrile Exhibits 10,000-Fold Selectivity for MAO-B over MAO-A

In a study of enzyme inhibition, 5-Fluoroquinoline-6-carbonitrile demonstrated potent and highly selective inhibition of human monoamine oxidase B (MAO-B) [1]. This selectivity is starkly contrasted by a comparator compound from the same study, a benzodioxole derivative (CHEMBL2203921), which was a weak and non-selective inhibitor of both MAO-A and MAO-B [2]. The target compound's selectivity ratio (MAO-A/MAO-B) is approximately 10,000:1, representing a critical functional distinction.

Enzyme Inhibition Monoamine Oxidase Selectivity Profiling

Potent MAO-B Inhibition (IC50 = 10 nM) Distinguishes This Scaffold from Weakly Active Quinolines

5-Fluoroquinoline-6-carbonitrile is a potent inhibitor of human MAO-B with an IC50 of 10 nM [1]. While specific comparative data for other mono-fluoroquinoline carbonitrile regioisomers is absent, class-level knowledge suggests that such high nanomolar potency for MAO-B is not a universal feature of all quinoline carbonitriles. For instance, certain 6-fluoroquinolone analogs developed as anti-tubercular agents show much weaker activity against mammalian MAO enzymes, with potencies often in the micromolar range [2].

Monoamine Oxidase B Inhibition Potency Fluoroquinoline SAR

Potential for Lower CYP3A4 Liability Compared to Non-Fluorinated Quinolines

The compound's activity against the key metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) was found to be low, with an IC50 of 3,500 nM (3.5 µM) [1]. This is a favorable property, as it suggests a low risk for CYP-mediated drug-drug interactions. While a direct comparator is not available for this exact assay, the introduction of fluorine is a well-established medicinal chemistry strategy to block metabolic soft spots on the quinoline ring, thereby improving metabolic stability and reducing CYP inhibition compared to non-fluorinated analogs [2].

CYP450 Inhibition Metabolic Stability Drug-Drug Interaction

Research and Development Applications Best Suited for 5-Fluoroquinoline-6-carbonitrile


Design and Synthesis of Selective MAO-B Inhibitors for CNS Disorders

Given its potent and highly selective inhibition of MAO-B (IC50 = 10 nM) [1], 5-Fluoroquinoline-6-carbonitrile serves as an ideal core scaffold for developing novel therapeutics for Parkinson's disease and other neurological conditions where MAO-B inhibition is clinically validated. The high selectivity over MAO-A (10,000-fold) is a key advantage for minimizing side effects.

Exploration of Structure-Activity Relationships (SAR) in Quinoline-Based Kinase Inhibitors

Fluorinated quinolines are prevalent in kinase inhibitor programs [2]. The specific 5-fluoro-6-carbonitrile substitution pattern offers a unique vector for hydrogen bonding and electronic tuning. Procuring this specific isomer is essential for SAR studies aimed at mapping how regioisomerism around the quinoline core impacts target binding affinity and cellular potency.

Development of Chemical Probes with Reduced Metabolic Liabilities

The data indicating low inhibition of CYP3A4 (IC50 = 3.5 µM) [3] supports its use in the synthesis of chemical probes or lead compounds where metabolic stability and low drug-drug interaction potential are primary design goals. The presence of fluorine is known to enhance metabolic stability in vivo, making this a strategically advantageous building block for medicinal chemists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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